molecular formula C13H16N2O B129328 (S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane CAS No. 144282-41-7

(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane

Cat. No.: B129328
CAS No.: 144282-41-7
M. Wt: 216.28 g/mol
InChI Key: LHEHAUPMESDYCV-LLVKDONJSA-N
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Description

(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Applications

A series of novel chiral 7-(7-amino-5-azaspiro[2.4]heptan-4-yl)-8-chloro-1-(2-fluorocyclopropyl)-quinolones were synthesized for potential antibacterial applications. The stereochemical structure-activity relationship studies showed that certain derivatives are more potent against Gram-positive and Gram-negative bacteria, with one compound, DU-6859a, being particularly potent and exhibiting moderate lipophilicity and good pharmacokinetic profiles (Kimura et al., 1994). Additionally, another study designed and synthesized novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, which exhibited potent in vitro antibacterial activity against various respiratory pathogens, including multi-drug-resistant and quinolone-resistant strains, and also showed excellent in vivo activity in murine pneumonia models (Odagiri et al., 2013).

Chemical Synthesis and Applications

  • Cycloaddition Reactions: Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates were obtained through highly regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones (Molchanov & Tran, 2013).
  • Reductive Cleavage and Transformations: Treatment of certain carboxylates with zinc in acetic acid leads to cleavage of the N–O bond in the isoxazolidine ring, forming bi- or tricyclic lactams or lactones while retaining the three-membered ring (Molchanov et al., 2016).

Drug Design

(S)-7-Amino-5-azaspiro[2.4]heptane moiety has been identified as a key intermediate in the enantioselective synthesis of quinolone antibacterial agents. A study demonstrated highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates, achieving high enantioselectivities and providing a pathway for synthesizing this moiety (Yao et al., 2011).

Properties

IUPAC Name

(7S)-7-amino-5-benzyl-5-azaspiro[2.4]heptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-11-9-15(12(16)13(11)6-7-13)8-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHEHAUPMESDYCV-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(CN(C2=O)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12[C@@H](CN(C2=O)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465438
Record name (7S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144282-41-7
Record name (7S)-7-Amino-5-(phenylmethyl)-5-azaspiro[2.4]heptan-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144282-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (7S)-7-Amino-5-benzyl-5-azaspiro[2.4]heptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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